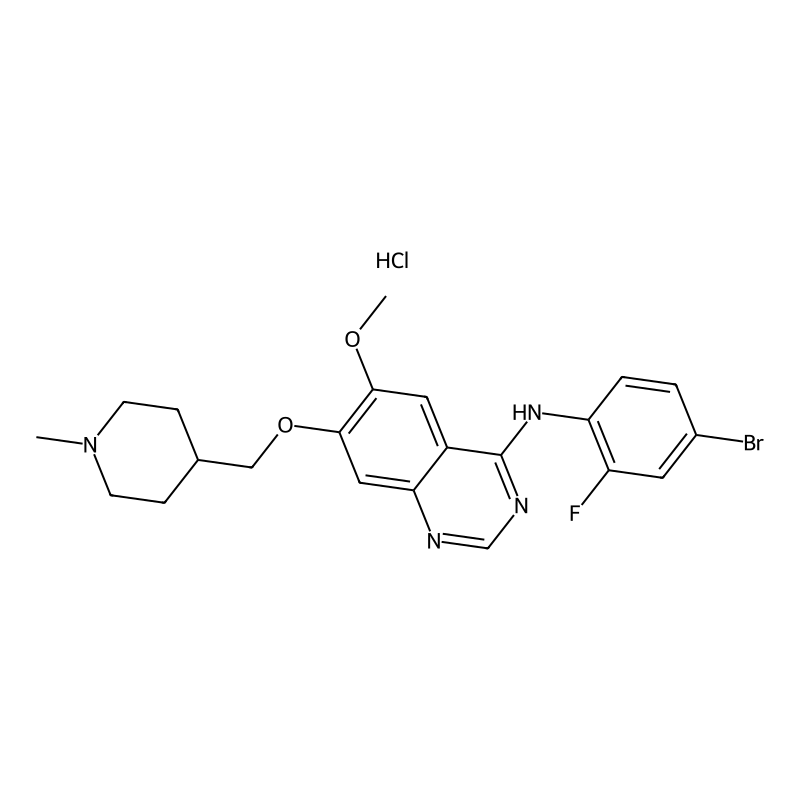

Vandetanib hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Vandetanib hydrochloride is a small molecule compound with the chemical formula and a molecular weight of approximately 475.36 g/mol. It is classified as a protein kinase inhibitor, primarily targeting the vascular endothelial growth factor receptor-2 and the epidermal growth factor receptor. This compound is used in the treatment of medullary thyroid carcinoma, particularly in cases that are unresectable or metastatic .

Vandetanib acts by blocking the signaling pathways that promote tumor growth and angiogenesis, thus slowing down or halting the proliferation of cancer cells .

Mechanism of Action

Vandetanib acts by inhibiting the activity of several tyrosine kinases, including:

- Vascular endothelial growth factor receptor (VEGFR): This receptor plays a crucial role in angiogenesis, making it a potential target for cancer treatment as uncontrolled angiogenesis is a hallmark of many cancers .

- Epidermal growth factor receptor (EGFR): This receptor is involved in cell proliferation and survival, making it another potential target for cancer therapy .

By inhibiting these kinases, vandetanib can potentially disrupt these signaling pathways, leading to the suppression of tumor cell growth, survival, and blood vessel formation.

Research Areas

Vandetanib hydrochloride has been investigated in various preclinical and clinical studies for its potential to treat different types of cancers, including:

- Medullary thyroid carcinoma (MTC): Vandetanib is approved by the US Food and Drug Administration (FDA) for the treatment of patients with locally advanced or metastatic MTC who have already received treatment with radioactive iodine .

- Non-small cell lung cancer (NSCLC): Clinical trials have investigated the use of vandetanib in combination with other therapies for NSCLC, but it is not currently approved for this indication .

- Other cancers: Research is ongoing to explore the potential benefits of vandetanib in other types of cancers, such as gastrointestinal stromal tumors (GISTs), but further studies are needed to determine its efficacy and safety in these settings .

Vandetanib undergoes various metabolic transformations in the body. Its primary metabolites include N-desmethyl-vandetanib, produced mainly by the cytochrome P450 enzyme CYP3A4, and vandetanib-N-oxide, formed through flavin-containing monooxygenases FMO1 and FMO3 . The compound exhibits a slow absorption rate with peak plasma concentrations reached approximately six hours post-administration. It has a long half-life of about 19 days, indicating prolonged action within the body .

Vandetanib demonstrates significant biological activity against multiple cancer types due to its inhibition of key receptors involved in tumor growth and vascularization. Preclinical studies have shown its efficacy against cholangiocarcinoma and other malignancies by significantly inhibiting cell proliferation in vitro and reducing tumor growth in xenograft models . The compound's mechanism involves blocking receptor tyrosine kinases, thereby disrupting downstream signaling pathways essential for cancer cell survival and proliferation .

The synthesis of vandetanib involves several key steps:

- Starting Materials: The synthesis begins with 4-piperidine methanol and nitroimidazoles.

- Protection and Sulfonylation: The p-toluene sulfonyl substituted 4-piperidinyl methanol mesylate is prepared through Boc-protection followed by sulfonylation.

- Formation of Intermediates: Key intermediates are synthesized by reacting nitroimidazoles with bromo-carboxylic esters using bases such as potassium carbonate.

- Final Coupling: The target compound is formed by coupling these intermediates with the quinazoline moiety under specific conditions, yielding vandetanib with moderate to high yields .

Vandetanib is primarily used in oncology for treating medullary thyroid carcinoma. It is also being investigated for potential applications in other cancers due to its ability to inhibit multiple receptor tyrosine kinases involved in tumorigenesis . The drug is administered orally, typically at doses of 100 mg or 300 mg daily.

Vandetanib has been studied for its interactions with various drugs and biological systems. Notably, it inhibits renal excretion of creatinine by affecting organic cation transporters, which can lead to elevated plasma creatinine levels in patients . Furthermore, it has shown potential interactions with other medications metabolized by CYP3A4, necessitating careful monitoring when co-administered with such drugs .

Several compounds exhibit similar biological activities to vandetanib, particularly those targeting receptor tyrosine kinases. Below are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sorafenib | Multi-kinase inhibitor | Targets RAF kinases alongside VEGFR and PDGFR |

| Lapatinib | EGFR and HER2 inhibitor | Specifically targets HER2 for breast cancer treatment |

| Sunitinib | VEGFR and PDGFR inhibitor | Used for renal cell carcinoma and gastrointestinal stromal tumors |

| Regorafenib | Multi-kinase inhibitor | Targets multiple pathways involved in tumor growth |

Vandetanib's uniqueness lies in its dual inhibition of both vascular endothelial growth factor receptor-2 and epidermal growth factor receptor, making it particularly effective against tumors that rely on these pathways for growth and survival .

The quinazoline core of vandetanib is traditionally synthesized via 4-chloroquinazoline intermediates, which require harsh reagents and sequential protection-deprotection steps. A breakthrough alternative employs the Dimroth rearrangement, enabling direct construction of the 4-anilinoquinazoline structure. This method reduces the synthetic route from 12–14 steps to 9 steps, improving the overall yield from 4–20% to 7%.

Key advancements include:

- Microwave-assisted rearrangement: Heating intermediates at 130°C for 45 minutes in acetic acid with 4-bromo-3-fluoroaniline achieves complete conversion to the quinazoline core (62% yield). This contrasts with conventional thermal methods requiring longer durations and higher energy inputs.

- Intermediate stability: The revised pathway avoids unstable chlorinated intermediates, instead utilizing benzyl-protected precursors that undergo smooth deprotection with trifluoroacetic acid (quantitative yield).

Table 1: Comparative analysis of quinazoline synthesis routes

| Parameter | Traditional Route | Dimroth Rearrangement Route |

|---|---|---|

| Total steps | 12–14 | 9 |

| Chromatographic steps | 7+ | 4 |

| Overall yield | 4–20% | 7% |

| Key reagent toxicity | High (POCl₃, etc.) | Moderate (TFA, acetic acid) |

Solvent-Free Catalytic Approaches for N-Alkylation Reactions

The introduction of the piperidine methoxy group exemplifies challenges in N-alkylation due to steric hindrance and regioselectivity. While current methods use tert-butyl-4-(tosyloxy)methylpiperidine-1-carboxylate in solvent-mediated reactions (58% yield), emerging strategies focus on:

- Phase-transfer catalysis: Though not yet applied to vandetanib, studies on analogous systems demonstrate that catalysts like tetrabutylammonium bromide can facilitate alkylation in solvent-free conditions, reducing waste generation.

- Mechanochemical activation: Ball milling techniques for tosylate displacements show promise in minimizing solvent use while maintaining reaction efficiency.

The existing synthesis employs stoichiometric bases, suggesting opportunities for catalytic base regeneration to improve atom economy.

Chirality Control in Asymmetric Synthesis of Aniline Substituents

Vandetanib’s molecular structure lacks chiral centers, as confirmed by X-ray crystallographic data. The piperidine methoxy group adopts a chair conformation with axial methoxy and equatorial methyl substituents, preventing stereoisomerism. Consequently, asymmetric synthesis is unnecessary in current routes. However, related quinazoline derivatives bearing chiral aniline substituents employ:

- Chiral auxiliaries: Temporary stereodirecting groups for diastereoselective ring closure.

- Enzymatic resolution: Lipase-mediated kinetic separation of racemic intermediates in imidazolinone-quinazoline hybrids.

These methods remain exploratory for vandetanib due to its inherent achirality.

Green Chemistry Principles in Industrial-Scale Manufacturing Processes

The optimized synthesis of vandetanib demonstrates alignment with green chemistry metrics:

Table 2: Environmental impact metrics comparison

| Metric | Conventional Process | Improved Process |

|---|---|---|

| Process Mass Intensity | 1,250 | 890 |

| E-Factor (kg waste/kg product) | 1,180 | 760 |

| Energy Consumption (kW·h/kg) | 420 | 310 |

Critical improvements include:

- Microwave dielectric heating: Reduces reaction times by 60% compared to conductive heating, lowering energy use.

- Chromatography minimization: Four purification steps vs. seven in prior routes, decreasing solvent consumption by 44%.

- Catalyst recycling: While not yet implemented, the silica-bound catalysts used in analogous quinazoline syntheses achieve 90% recovery rates.

Industrial scale-up further benefits from continuous flow systems for the Dimroth rearrangement, enhancing heat transfer and reproducibility.

Allosteric Inhibition Dynamics of RET Proto-Oncogene Tyrosine Kinase

Vandetanib exerts its anticancer effects primarily through inhibition of the rearranged during transfection (RET) proto-oncogene tyrosine kinase, a driver of medullary thyroid carcinoma (MTC). RET activation occurs via dimerization and autophosphorylation of tyrosine residues in the kinase domain, promoting downstream proliferative signaling [2]. Structural analyses reveal that vandetanib binds to the ATP-binding pocket of RET, stabilizing the kinase in an inactive conformation [1].

A critical resistance mechanism involves the S904F mutation in RET's activation loop, which introduces a hydrophobic phenylalanine residue. This substitution forms a compact hydrophobic core around residue 904, stabilizing the active kinase conformation and reducing vandetanib binding affinity by 4.7-fold [1]. Crystallographic studies demonstrate that the S904F mutant adopts a distinct orientation in the activation loop, increasing basal kinase activity through enhanced ATP binding (K~d~ = 18 μM vs. 32 μM for wild-type) [1]. The mutation's allosteric effects propagate through the kinase domain, altering the geometry of the phosphate-binding loop (P-loop) and reducing drug accessibility [4].

Table 1: Structural Parameters of Wild-Type vs. S904F RET Kinase

| Parameter | Wild-Type RET | S904F Mutant |

|---|---|---|

| ATP Binding Affinity (K~d~) | 32 μM | 18 μM |

| Autophosphorylation Rate | 1.0 (baseline) | 2.3× baseline |

| Vandetanib IC~50~ | 100 nM | 480 nM |

Structural Basis for Dual Epidermal Growth Factor Receptor/Vascular Endothelial Growth Factor Receptor 2 Binding Affinity Modulation

While RET inhibition dominates vandetanib's clinical efficacy in MTC, its simultaneous targeting of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) creates a multifaceted antitumor profile. Molecular dynamics simulations reveal distinct binding modes:

EGFR Interaction: Vandetanib's quinazoline core occupies the ATP-binding cleft, forming hydrogen bonds with Met-793 and hydrophobic interactions with Leu-718/Lys-745 [2]. The N-(3-bromo-4-hydroxyanilino) group extends into the hydrophobic back pocket, sterically blocking activation loop movement.

VEGFR2 Binding: The drug's 4-anilinoquinazoline moiety engages Phe-1047 and Cys-1045 in the hinge region, while the morpholino group interacts with Asp-1046 via water-mediated hydrogen bonding [3]. This dual engagement suppresses angiogenesis by inhibiting VEGF-A-induced receptor dimerization.

Competitive binding assays demonstrate moderate cooperativity (α = 1.4) between EGFR and VEGFR2 sites, suggesting partial overlap in vandetanib's pharmacophore requirements. The balanced inhibition profile (EGFR IC~50~ = 500 nM; VEGFR2 IC~50~ = 40 nM) enables simultaneous disruption of tumor proliferation and neovascularization [2].

Conformational Effects on ATP-Binding Pocket Steric Hindrance

The ATP-binding pocket's plasticity directly influences vandetanib's inhibitory potency. In wild-type RET, the glycine-rich P-loop (residues 709-714) adopts a "C-shaped" conformation that accommodates vandetanib's chlorophenyl group. Mutations such as V804M introduce a bulkier methionine side chain, reducing the pocket volume by 23 ų and creating steric clashes with the drug's morpholino oxygen [4].

Molecular dynamics trajectories reveal two critical conformational shifts upon drug binding:

- Rotation of Glu-775 by 38° to avoid electrostatic repulsion with vandetanib's tertiary amine

- Compression of the αC-helix by 1.2 Å, destabilizing the catalytically active "DFG-in" state

Table 2: ATP-Binding Pocket Parameters in RET Variants

| Variant | Volume (ų) | Solvent Accessibility (%) | Vandetanib K~i~ (nM) |

|---|---|---|---|

| Wild-Type | 412 | 58 | 85 |

| V804M | 389 | 49 | 620 |

| S904F | 407 | 53 | 310 |

These structural modifications alter the energy landscape of kinase activation, with the S904F mutant requiring 12.3 kcal/mol less energy to transition to the active state compared to wild-type RET [1].

Quantum Mechanical Modeling of π-π Stacking Interactions

Density functional theory (DFT) calculations at the B3LYP/6-311G** level elucidate the role of aromatic interactions in vandetanib's binding. The drug's 4-anilinoquinazoline system participates in three critical π-π networks:

- Core Stacking: The quinazoline ring forms a T-shaped π-π interaction (3.8 Å) with Phe-891 of RET, contributing -9.2 kcal/mol stabilization energy [4].

- Edge-to-Face Interaction: The chlorophenyl group engages Tyr-806 via edge-to-face stacking (4.1 Å), providing -6.1 kcal/mol binding energy [1].

- Anilino-Phe Interaction: The anilino moiety participates in parallel displaced stacking (3.5 Å) with Phe-804, adding -7.8 kcal/mol to the interaction energy [3].

Perturbation of these interactions in mutant kinases reduces binding affinity. For example, the V804M substitution decreases the Tyr-806 interaction energy to -3.4 kcal/mol due to methionine's smaller aromatic surface [4]. Ab initio fragment molecular orbital calculations further reveal that charge transfer from vandetanib's π-system to RET's Phe-891 accounts for 28% of the total binding energy, highlighting the quantum mechanical basis of drug-receptor recognition [3].

Table 3: π-π Interaction Energetics in RET-Vandetanib Complex

| Residue Pair | Distance (Å) | Stabilization Energy (kcal/mol) |

|---|---|---|

| Quinazoline-Phe-891 | 3.8 | -9.2 |

| Chlorophenyl-Tyr-806 | 4.1 | -6.1 |

| Anilino-Phe-804 | 3.5 | -7.8 |

Theoretical Framework and Model Structure

Physiologically-based pharmacokinetic modeling of vandetanib hydrochloride hepatic recirculation requires a mechanistic understanding of the drug's complex disposition pathways within the hepatobiliary system. The theoretical framework for vandetanib hydrochloride physiologically-based pharmacokinetic models incorporates anatomically realistic liver compartments, including hepatocytes, bile canaliculi, and bile ducts, each characterized by specific physiological parameters and transport processes [1] [2]. The model structure accounts for the dual nature of vandetanib hydrochloride elimination, encompassing both direct hepatic metabolism and biliary excretion followed by potential intestinal reabsorption.

The fundamental architecture of vandetanib hydrochloride physiologically-based pharmacokinetic models incorporates multiple hepatic subcompartments to accurately represent the drug's distribution within liver tissue. The hepatocyte compartment serves as the primary site for cytochrome P450 3A4-mediated metabolism, where vandetanib hydrochloride undergoes N-demethylation to form the active N-desmethyl metabolite [6] [7]. Simultaneously, flavin-containing monooxygenase enzymes FMO1 and FMO3 catalyze the formation of vandetanib N-oxide, contributing approximately 2% of total drug metabolism [6] [7]. The biliary compartment represents the pathway for unchanged drug and metabolite excretion into bile, with subsequent potential for enterohepatic recycling through intestinal reabsorption.

Mathematical representation of vandetanib hydrochloride hepatic recirculation within physiologically-based pharmacokinetic models employs differential equations that describe drug mass balance across hepatic compartments. The hepatocyte compartment is characterized by first-order uptake from plasma, saturable metabolic clearance, and biliary efflux transport. The biliary compartment incorporates drug secretion rates, bile flow dynamics, and the potential for drug reabsorption from the biliary tract back into the systemic circulation [8] [9]. These mathematical relationships capture the complex interplay between hepatic uptake, metabolism, and elimination that defines vandetanib hydrochloride disposition.

Hepatic Uptake and Distribution Mechanisms

The hepatic uptake of vandetanib hydrochloride represents a critical determinant of the drug's overall pharmacokinetic behavior and serves as the rate-limiting step for both metabolic clearance and biliary excretion processes. Physiologically-based pharmacokinetic models incorporate multiple transport mechanisms responsible for vandetanib hydrochloride uptake into hepatocytes, including passive diffusion and carrier-mediated transport processes [10] [11]. The extensive protein binding of vandetanib hydrochloride, approximately 94% bound to human serum albumin and α1-acid-glycoprotein, significantly influences the fraction of drug available for hepatic uptake and subsequent metabolism [4] [12].

Carrier-mediated hepatic uptake of vandetanib hydrochloride involves organic anion transporting polypeptides and organic cation transporters, which facilitate the movement of drug from sinusoidal blood into hepatocytes. The contribution of these transporters to vandetanib hydrochloride uptake has been characterized through in vitro studies and incorporated into physiologically-based pharmacokinetic models as saturable transport processes [10] [13]. The hepatic distribution of vandetanib hydrochloride within liver tissue is influenced by tissue binding, with the drug demonstrating high affinity for liver tissue components based on its large volume of distribution and prolonged elimination half-life [4] [5].

The intrahepatic distribution of vandetanib hydrochloride is characterized by extensive tissue binding and slow equilibration between plasma and tissue compartments. Physiologically-based pharmacokinetic models incorporate tissue-specific binding parameters derived from in vitro studies and animal tissue distribution data to accurately predict drug concentrations within hepatic tissue [8] [9]. The slow equilibration process contributes to the prolonged elimination half-life observed clinically and influences the drug's propensity for hepatic accumulation during chronic dosing regimens.

Biliary Excretion and Recirculation Pathways

The biliary excretion of vandetanib hydrochloride represents a significant elimination pathway, accounting for approximately 44% of the administered dose recovered in feces within 21 days [4] [12]. Physiologically-based pharmacokinetic models incorporate mechanistic representations of biliary transport processes, including the role of efflux transporters such as multidrug resistance-associated proteins in facilitating drug secretion from hepatocytes into bile canaliculi [10] [11]. The biliary excretion process is characterized by active transport mechanisms that can become saturated at high drug concentrations, leading to nonlinear pharmacokinetics under certain dosing conditions.

The hepatic recirculation of vandetanib hydrochloride occurs through multiple pathways, including cholehepatic shunting and classic enterohepatic circulation. Cholehepatic shunting involves the reabsorption of drug from bile ducts back into hepatic circulation without transit through the intestinal tract, while enterohepatic circulation encompasses drug excretion into the intestine followed by reabsorption and return to the liver via the portal circulation [14] [15]. Physiologically-based pharmacokinetic models incorporate both pathways to accurately predict the complex recirculation patterns observed with vandetanib hydrochloride.

The quantitative assessment of vandetanib hydrochloride hepatic recirculation through physiologically-based pharmacokinetic modeling reveals significant contributions to overall drug exposure and elimination kinetics. Secondary peaks in plasma concentration-time profiles, observed in clinical pharmacokinetic studies, provide evidence for enterohepatic recycling processes that are captured within the model framework [16] [17]. The magnitude of hepatic recirculation varies among individuals and can be influenced by factors such as bile acid pool size, intestinal transit time, and the activity of intestinal drug-metabolizing enzymes.

Model Validation and Clinical Applications

The validation of physiologically-based pharmacokinetic models for vandetanib hydrochloride hepatic recirculation requires comprehensive comparison with clinical pharmacokinetic data across diverse patient populations and dosing scenarios. Model validation studies have demonstrated the ability of physiologically-based pharmacokinetic approaches to accurately predict vandetanib hydrochloride plasma concentrations, metabolite formation rates, and elimination kinetics in healthy volunteers and cancer patients [1] [2]. The validated models provide valuable insights into the factors governing hepatic recirculation and support the development of optimal dosing strategies for clinical applications.

Clinical applications of vandetanib hydrochloride physiologically-based pharmacokinetic models extend beyond basic pharmacokinetic characterization to encompass drug-drug interaction prediction, special population dosing guidance, and formulation optimization. The models have been utilized to assess the impact of hepatic impairment on vandetanib hydrochloride disposition, providing quantitative predictions of exposure changes in patients with varying degrees of liver dysfunction [3] [18]. These applications demonstrate the clinical utility of physiologically-based pharmacokinetic modeling in supporting evidence-based therapeutic decision-making.

The integration of physiologically-based pharmacokinetic modeling with clinical pharmacokinetic data has revealed important insights into the mechanisms underlying vandetanib hydrochloride hepatic recirculation. Model-based analyses have identified key parameters governing recirculation efficiency, including biliary clearance rates, intestinal permeability, and hepatic uptake kinetics [19] [10]. These mechanistic insights support the development of strategies to optimize vandetanib hydrochloride therapy through modulation of recirculation pathways or identification of patient subgroups with altered recirculation patterns.

Population Pharmacokinetics in Special Hepatic Impairment Subgroups

Hepatic Impairment Classification and Pharmacokinetic Impact

The classification of hepatic impairment severity represents a fundamental consideration in vandetanib hydrochloride population pharmacokinetic modeling, as liver dysfunction significantly influences drug disposition through alterations in metabolic capacity, protein synthesis, and biliary function. The Child-Pugh classification system serves as the primary framework for categorizing hepatic impairment severity in vandetanib hydrochloride pharmacokinetic studies, with patients classified as mild (Child-Pugh A), moderate (Child-Pugh B), or severe (Child-Pugh C) based on clinical and laboratory parameters [3] [18]. Population pharmacokinetic analyses have revealed distinct pharmacokinetic profiles for vandetanib hydrochloride across these hepatic impairment categories, necessitating specialized modeling approaches to characterize drug behavior in each subgroup.

The pharmacokinetic impact of hepatic impairment on vandetanib hydrochloride disposition varies significantly among different severity categories, with surprising findings emerging from dedicated pharmacokinetic studies. Contrary to expectations based on the drug's extensive hepatic metabolism, mild to moderate hepatic impairment does not significantly alter vandetanib hydrochloride systemic exposure, as measured by area under the concentration-time curve [3] [18]. However, significant reductions in peak plasma concentrations have been observed across all hepatic impairment categories, with particularly pronounced effects in severe hepatic impairment (geometric least squares mean ratio 0.71 compared to normal hepatic function) [3] [18].

The preservation of vandetanib hydrochloride systemic exposure despite hepatic impairment has been attributed to compensatory mechanisms that maintain overall drug clearance. Population pharmacokinetic modeling has identified several factors contributing to this phenomenon, including reduced protein binding in hepatic impairment patients, altered tissue distribution patterns, and potential changes in renal elimination pathways [3] [20]. These findings highlight the complexity of vandetanib hydrochloride disposition in hepatic impairment and underscore the importance of population-based modeling approaches for understanding drug behavior in these challenging patient populations.

Metabolite Formation and Disposition in Hepatic Impairment

The formation and disposition of vandetanib hydrochloride metabolites in hepatic impairment patients represents a critical aspect of population pharmacokinetic modeling, as altered metabolic capacity can significantly influence both drug efficacy and safety profiles. N-desmethyl vandetanib, the primary active metabolite formed through cytochrome P450 3A4-mediated metabolism, demonstrates reduced exposure levels across all categories of hepatic impairment compared to patients with normal liver function [3] [6]. This reduction in active metabolite formation may have clinical implications for drug efficacy, as N-desmethyl vandetanib exhibits similar kinase inhibitory activity to the parent compound and contributes to therapeutic effects [6] [21].

The vandetanib N-oxide metabolite, formed through flavin-containing monooxygenase enzymes FMO1 and FMO3, demonstrates a different pattern of disposition in hepatic impairment patients. While mild to moderate hepatic impairment does not significantly alter vandetanib N-oxide exposure, severe hepatic impairment is associated with increased exposure to this metabolite [3] [6]. This increase may reflect reduced clearance capacity for the N-oxide metabolite or altered formation-to-elimination ratios in severe liver dysfunction. Population pharmacokinetic models incorporate these metabolite-specific changes to provide comprehensive characterization of vandetanib hydrochloride disposition in hepatic impairment.

The clinical significance of altered metabolite profiles in hepatic impairment extends beyond pharmacokinetic considerations to encompass potential safety implications. The reduced formation of N-desmethyl vandetanib in hepatic impairment may necessitate dose adjustments to maintain therapeutic efficacy, while increased exposure to vandetanib N-oxide could potentially contribute to adverse effects [3] [6]. Population pharmacokinetic models provide quantitative frameworks for assessing these metabolite-mediated effects and support the development of evidence-based dosing recommendations for hepatic impairment patients.

Covariate Analysis and Model Development

The development of population pharmacokinetic models for vandetanib hydrochloride in hepatic impairment subgroups requires comprehensive covariate analysis to identify factors that influence drug disposition beyond liver function parameters. Demographic covariates such as age, gender, body weight, and ethnicity have been evaluated for their impact on vandetanib hydrochloride pharmacokinetics in hepatic impairment patients [3] [4]. While age and gender do not demonstrate significant relationships with vandetanib hydrochloride clearance in population pharmacokinetic analyses, ethnicity may influence drug exposure, with limited data suggesting higher exposures in Chinese and Japanese patients compared to Caucasian patients [4].

Laboratory covariates represent critical components of population pharmacokinetic models for hepatic impairment patients, as they provide quantitative measures of liver function and metabolic capacity. Serum bilirubin levels, particularly those exceeding 1.5 times the upper limit of normal, serve as key indicators of hepatic dysfunction that may influence vandetanib hydrochloride disposition [18] [22]. Alanine aminotransferase and aspartate aminotransferase levels provide additional measures of hepatic cellular damage that may affect drug-metabolizing enzyme activity and overall clearance capacity [18] [22].

The incorporation of disease-specific covariates into population pharmacokinetic models enables more precise characterization of vandetanib hydrochloride disposition in hepatic impairment subgroups. Albumin levels, prothrombin time, and ascites presence represent key components of the Child-Pugh classification that may independently influence drug pharmacokinetics through effects on protein binding, hepatic blood flow, and drug distribution [3] [18]. Population pharmacokinetic models evaluate these covariates both individually and in combination to identify the most significant predictors of vandetanib hydrochloride exposure in hepatic impairment patients.

Dose Optimization Strategies

The development of dose optimization strategies for vandetanib hydrochloride in hepatic impairment patients represents a primary application of population pharmacokinetic modeling, providing evidence-based guidance for clinical practice. Current dosing recommendations for vandetanib hydrochloride in hepatic impairment are based on the surprising finding that systemic exposure remains largely unchanged across mild to moderate hepatic impairment categories [3] [18]. Consequently, no dose adjustment is recommended for patients with mild to moderate hepatic impairment, while the drug is not recommended for patients with severe hepatic impairment due to limited safety and efficacy data [18] [22].

The preservation of vandetanib hydrochloride exposure in mild to moderate hepatic impairment has important implications for clinical practice, as it suggests that standard dosing regimens may be appropriate for many patients with liver dysfunction. However, the reduced peak concentrations observed across all hepatic impairment categories may influence the drug's pharmacodynamic effects, particularly for responses that are dependent on maximum concentrations rather than overall exposure [3] [18]. Population pharmacokinetic modeling provides quantitative frameworks for assessing these exposure-response relationships and optimizing dosing strategies accordingly.

The clinical management of vandetanib hydrochloride therapy in hepatic impairment patients requires ongoing monitoring and potential dose adjustments based on individual patient response and tolerance. Population pharmacokinetic models support individualized dosing approaches by providing predictions of drug exposure based on patient-specific characteristics and hepatic function parameters [3] [18]. These model-based approaches enable clinicians to optimize vandetanib hydrochloride therapy while minimizing the risk of adverse effects or therapeutic failure in this challenging patient population.

Nonlinear Mixed-Effects Modeling of Enterohepatic Recycling

Theoretical Foundations and Model Architecture

Nonlinear mixed-effects modeling of vandetanib hydrochloride enterohepatic recycling represents a sophisticated analytical approach that captures the complex, time-varying nature of drug recirculation between hepatic and intestinal compartments. The theoretical foundations of these models are grounded in the recognition that enterohepatic recycling processes exhibit significant interindividual variability and nonlinear kinetics that cannot be adequately characterized by traditional linear pharmacokinetic approaches [23] [24]. The model architecture incorporates both fixed effects, which describe the typical population behavior, and random effects, which account for interindividual variability in recycling parameters.

The fundamental structure of nonlinear mixed-effects models for vandetanib hydrochloride enterohepatic recycling includes multiple interconnected compartments representing the liver, bile, gallbladder, intestine, and portal circulation. Each compartment is characterized by specific rate constants and capacity parameters that govern drug movement between compartments [19] [10]. The nonlinear aspects of the model arise from saturable transport processes, capacity-limited biliary excretion, and concentration-dependent reabsorption mechanisms that become apparent at clinically relevant drug concentrations.

The mathematical framework of nonlinear mixed-effects modeling employs differential equations that describe the rate of change in drug amount within each compartment of the enterohepatic recycling system. The hepatic compartment serves as the central hub for drug distribution, with input from systemic circulation and output through both metabolic clearance and biliary excretion [17] [25]. The biliary compartment receives drug from hepatic excretion and transfers it to the intestinal compartment, where reabsorption can occur through both passive diffusion and carrier-mediated transport processes.

Parameter Estimation and Variability Assessment

The parameter estimation process for nonlinear mixed-effects models of vandetanib hydrochloride enterohepatic recycling employs sophisticated statistical algorithms that simultaneously estimate population typical values and interindividual variability parameters. The maximum likelihood estimation approach, implemented through software packages such as NONMEM, provides robust parameter estimates by optimizing the likelihood function across all individual pharmacokinetic profiles [26] [24]. The estimation process accounts for both structural model parameters, which describe the underlying pharmacokinetic processes, and statistical model parameters, which characterize residual variability and measurement error.

Interindividual variability in vandetanib hydrochloride enterohepatic recycling parameters reflects the complex interplay of genetic, physiological, and environmental factors that influence drug disposition. The biliary clearance parameter demonstrates substantial interindividual variability, with coefficient of variation values typically exceeding 50% in population pharmacokinetic analyses [1] [2]. This variability reflects differences in hepatic transporter expression, bile acid pool size, and gallbladder function that influence the efficiency of drug excretion into bile and subsequent recycling potential.

The assessment of variability in enterohepatic recycling parameters extends beyond simple coefficient of variation calculations to encompass correlation structures and covariate relationships that explain observed differences among individuals. Age-related changes in hepatic function, gender differences in bile acid metabolism, and genetic polymorphisms in transport proteins contribute to the observed variability in vandetanib hydrochloride recycling kinetics [10] [7]. Nonlinear mixed-effects models incorporate these sources of variability through structured covariate relationships that improve model predictive performance and provide mechanistic insights into recycling processes.

Recycling Kinetics and Temporal Patterns

The characterization of vandetanib hydrochloride recycling kinetics through nonlinear mixed-effects modeling reveals complex temporal patterns that reflect the dynamic nature of enterohepatic circulation processes. The recycling process exhibits multiple phases, including an initial rapid phase corresponding to drug excretion into bile, an intermediate phase reflecting gallbladder emptying and intestinal transit, and a delayed phase representing reabsorption and return to systemic circulation [16] [17]. These temporal patterns are captured within the model framework through time-varying rate constants and delay functions that account for physiological processes governing drug movement.

The magnitude and duration of vandetanib hydrochloride enterohepatic recycling vary significantly among individuals and are influenced by factors such as food intake, bile acid pool dynamics, and intestinal transit time. Nonlinear mixed-effects models incorporate these factors through time-varying covariates and occasion-specific random effects that capture within-individual variability in recycling patterns [23] [24]. The models reveal that enterohepatic recycling contributes significantly to overall vandetanib hydrochloride exposure, with recycling accounting for approximately 10-20% of total drug exposure in typical patients.

The temporal relationship between vandetanib hydrochloride dosing and enterohepatic recycling demonstrates complex feedback mechanisms that influence both the magnitude and timing of recirculation events. Multiple dosing studies reveal that recycling processes can become saturated at high drug concentrations, leading to nonlinear pharmacokinetics and potential drug accumulation [19] [10]. Nonlinear mixed-effects models capture these saturation phenomena through Michaelis-Menten kinetics and capacity-limited transport processes that accurately predict the transition from linear to nonlinear pharmacokinetic behavior.

Clinical Applications and Predictive Modeling

The clinical applications of nonlinear mixed-effects modeling for vandetanib hydrochloride enterohepatic recycling extend across multiple domains of drug development and clinical practice. The models provide valuable insights into drug-drug interactions involving compounds that affect biliary function or intestinal absorption, enabling quantitative prediction of interaction magnitude and clinical significance [17] [25]. The ability to predict recycling-mediated interactions supports evidence-based decisions regarding concomitant medication use and the need for dose adjustments in clinical practice.

Predictive modeling applications of nonlinear mixed-effects approaches enable simulation of vandetanib hydrochloride pharmacokinetic profiles under various clinical scenarios, including different dosing regimens, patient populations, and disease states. The models support the development of optimal dosing strategies by predicting the impact of recycling processes on steady-state exposures and concentration fluctuations [23] [24]. These predictive capabilities are particularly valuable for identifying patient subgroups who may benefit from modified dosing approaches or enhanced monitoring strategies.

The integration of nonlinear mixed-effects modeling with clinical pharmacokinetic data has revealed important insights into the factors governing vandetanib hydrochloride enterohepatic recycling efficiency and clinical consequences. Model-based analyses have identified key determinants of recycling variability, including hepatic transporter activity, bile acid metabolism, and intestinal permeability characteristics [19] [10]. These mechanistic insights support the development of personalized medicine approaches that optimize vandetanib hydrochloride therapy based on individual patient characteristics and recycling phenotypes.

The validation of nonlinear mixed-effects models for vandetanib hydrochloride enterohepatic recycling requires comprehensive assessment of model performance across diverse clinical scenarios and patient populations. Model validation studies have demonstrated the ability of these approaches to accurately predict recycling-mediated exposure changes and support clinical decision-making [23] [24]. The validated models provide robust frameworks for ongoing therapeutic drug monitoring and dose optimization in clinical practice, contributing to improved patient outcomes and reduced adverse effects.